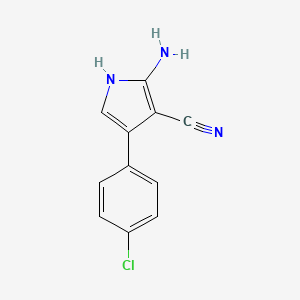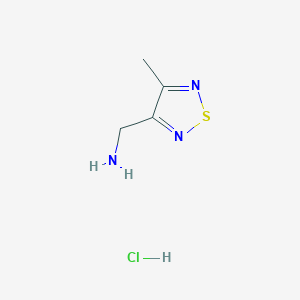
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-amino” indicates the presence of an amino group (-NH2) at the second position of the ring. The “4-(4-chlorophenyl)” suggests a phenyl ring (a six-membered aromatic ring) with a chlorine atom at the fourth position is attached to the fourth position of the pyrrole ring. The “3-carbonitrile” indicates a nitrile group (-C≡N) at the third position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The electron-withdrawing nitrile group and the electron-donating amino group could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing nitrile group and the electron-donating amino group. The chlorine atom on the phenyl ring could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar nitrile and amino groups could influence its solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has been utilized in the synthesis and characterization of new biologically active compounds. For instance, Sroor (2019) demonstrated its use in preparing pyrrolo[2,3-b]pyridine scaffolds, which are significant in medicinal chemistry due to their biological activity (Sroor, 2019).
Insecticidal Activity
Shang-cheng (2004) explored the synthesis of 2-(p-chlorophenyl) pyrrole-3-carbonitriles, which included derivatives of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile, demonstrating their effectiveness as insecticides. This research highlights the potential agricultural applications of these compounds (Shang-cheng, 2004).
Anticancer Applications
Tiwari et al. (2016) conducted a study on the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, including 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile. They evaluated the in-vitro anticancer activities of these compounds against various human tumor cell lines, revealing promising potential for cancer treatment (Tiwari et al., 2016).
Antimicrobial Activity
The antimicrobial properties of related compounds were also investigated. For example, Okasha et al. (2022) synthesized a compound involving 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and demonstrated its effectiveness against various microbial strains (Okasha et al., 2022).
Structural and Optical Properties
Zeyada et al. (2016) studied the structural and optical properties of derivatives of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile in thin films. They analyzed the absorption parameters, molar extinction coefficient, and electric dipole strength of these compounds, indicating their potential use in photovoltaic applications (Zeyada et al., 2016).
Corrosion Inhibition
Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, including derivatives of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile, as corrosion inhibitors for mild steel in acidic environments. This research provides insight into the industrial applications of these compounds as corrosion inhibitors (Verma et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVEJUGSWMWSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382474.png)




![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2382480.png)
![2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2382482.png)

![5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2382487.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)
![N-(3,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2382494.png)
